Acoin
Overview
Description
Acoin is a biochemical.
Scientific Research Applications
Chemopreventive Effects in Colon Cancer
Aloin, an anthracycline in plant pigment, exhibits potential as a chemopreventive agent against colon cancer. A study by Hamiza et al. (2014) demonstrated that aloin could protect against colon toxicity induced by 1,2-dimethylhydrazine in Wistar rats. It was found to induce antioxidant levels and exhibit anti-inflammatory and antiproliferative effects, highlighting its potential in cancer prevention.
Biosynthesis of Antimicrobial and Antiproliferative Compounds
Anaerobic bacteria's ability to produce acyloin natural products, including sattazolin derivatives and clostrocyloin, was explored by Schieferdecker et al. (2019). These compounds demonstrated antimicrobial activities against mycobacteria and pseudomonads, and clostrocyloin showed activity against fungi. The study provided insights into the potential of these bacteria in producing biologically active acyloins.
Production and Genome Analysis of Bacillus sp.
The production of hydroxy-pentanone metabolites by Bacillus sp. H15-1 was studied by Xiao et al. (2017). This research extended knowledge on the biosynthesis of acyloins, which are useful organic compounds with a reactive hydroxyl and carbonyl group. The study highlighted the potential of using Bacillus sp. for the biological production of valuable acyloins.
Acyloin Compounds in Thermophilic Bacteria
Research by Park et al. (2014) on the thermophilic bacterium Thermosporothrix hazakensis SK20‐1T led to the isolation of new acyloin compounds. The study identified a thiamine diphosphate-dependent enzyme involved in acyloin formation, offering insights into the biosynthesis and potential applications of these compounds.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-bis(4-methoxyphenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3.ClH/c1-4-29-22-15-9-19(10-16-22)26-23(24-17-5-11-20(27-2)12-6-17)25-18-7-13-21(28-3)14-8-18;/h5-16H,4H2,1-3H3,(H2,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBGSZBBGYKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201955 | |
Record name | Acoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acoin | |
CAS RN |
537-05-3 | |
Record name | Acoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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